molecular formula C9H11ClN4 B13205436 4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine

4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B13205436
M. Wt: 210.66 g/mol
InChI Key: MVEZGLVNWBQAJT-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a chlorine atom at the 4-position and an isobutyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyrazole with 2-methylpropanal in the presence of a base, followed by cyclization with formamidine acetate . Another approach involves the use of microwave-assisted synthesis, which has been shown to be an efficient method for preparing pyrazolopyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells and the modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the isobutyl group enhances its lipophilicity, allowing for better cell membrane permeability and interaction with hydrophobic pockets in target proteins .

Biological Activity

4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the compound's biological properties, including its anticancer, antimicrobial, anti-inflammatory, and antiviral effects, supported by relevant data and case studies.

  • Molecular Formula : C₆H₅ClN₄
  • Molecular Weight : 168.58 g/mol
  • Melting Point : 97–100 °C
  • CAS Number : 23000-43-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-D]pyrimidine derivatives. For instance:

  • In vitro Studies : A derivative of this compound demonstrated significant cytotoxicity against various cancer cell lines. For example, it exhibited an IC50 value of 29.1 µM against MDA-MB453 breast cancer cells and 15.3 µM against MCF-7 cells .
CompoundCell LineIC50 (µM)
This compoundMDA-MB45329.1
MCF-715.3

The structural modifications on the pyrazolo[3,4-D]pyrimidine core significantly affect its anticancer activity, suggesting that further optimization could yield more potent derivatives.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Bacterial Inhibition : It has been tested against various strains of bacteria such as E. coli and S. aureus, demonstrating notable bacteriostatic effects .
BacteriaMinimum Inhibitory Concentration (MIC)
E. coli0.0227 µM
S. aureus0.015 µM

These results indicate that modifications in the structure can enhance the antibacterial efficacy of pyrazolo[3,4-D]pyrimidine derivatives.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated through paw edema assays:

  • Inhibition Rates : Compounds similar to this compound exhibited inhibition rates of up to 43.17% compared to indomethacin's 47.72% after four hours .

Antiviral Activity

Emerging research has indicated that pyrazolo[3,4-D]pyrimidines may possess antiviral properties:

  • Zika Virus and Dengue Virus : Some derivatives have shown effective inhibition against ZIKV and DENV-2 with EC50 values as low as 1.4 µM .

Case Studies and Research Findings

A comprehensive study focused on the optimization of pyrazolo[3,4-D]pyrimidine derivatives revealed that specific substitutions on the pyrimidine ring significantly enhanced biological activity:

  • Structural Optimization : Modifications such as adding methoxy or thiazolyl groups resulted in improved anticancer efficacy and reduced toxicity profiles.
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis.

Properties

Molecular Formula

C9H11ClN4

Molecular Weight

210.66 g/mol

IUPAC Name

4-chloro-1-(2-methylpropyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C9H11ClN4/c1-6(2)4-14-9-7(3-13-14)8(10)11-5-12-9/h3,5-6H,4H2,1-2H3

InChI Key

MVEZGLVNWBQAJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C=N1)C(=NC=N2)Cl

Origin of Product

United States

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